

Application Note: Zalog Affinity Resin for High-Purity Protein Purification

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Compound of Interest

Compound Name: Zalog

Cat. No.: B10828543

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Introduction

The "**Zalog**" Affinity Resin is a state-of-the-art chromatography medium designed for the high-yield, high-purity purification of recombinant proteins with affinity tags. This application note provides a detailed overview of the **Zalog** resin, its mechanism of action, and protocols for its use in purifying proteins for research, diagnostic, and therapeutic applications. The robust nature of the **Zalog** resin ensures reproducibility and scalability, making it an ideal choice for both small-scale research and large-scale drug development processes.

Principle of Affinity Chromatography

Affinity chromatography is a powerful purification technique that separates proteins based on a specific and reversible interaction between the protein of interest and a ligand immobilized on a solid support (the resin). The **Zalog** resin is functionalized with a high-affinity ligand that specifically binds to a common protein tag (e.g., polyhistidine-tag, GST-tag, or a specific antibody-binding domain). This specific interaction allows for the capture of the target protein while other cellular components are washed away, resulting in a significant increase in purity in a single step.

Experimental Protocols

Protocol 1: Purification of a His-tagged Protein using Zalog-NTA Resin

This protocol outlines the steps for purifying a protein with a polyhistidine tag (His-tag) from a bacterial cell lysate using the **Zalig**-NTA (nitrilotriacetic acid) resin, which is charged with nickel ions (Ni^{2+}) to bind the His-tag.

Materials:

- Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, pH 8.0
- Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0
- Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0
- **Zalig**-NTA Resin
- Chromatography column
- Clarified cell lysate containing the His-tagged protein

Procedure:

- Resin Preparation:
 - Resuspend the **Zalig**-NTA resin in its storage buffer by gentle inversion.
 - Transfer the required amount of resin slurry to a chromatography column.
 - Allow the storage buffer to drain and wash the resin with 5 column volumes (CV) of deionized water.
 - Equilibrate the resin with 10 CV of Lysis Buffer.
- Sample Loading:
 - Load the clarified cell lysate onto the equilibrated column. For optimal binding, ensure a flow rate that allows for sufficient residence time of the protein on the column (e.g., 1 mL/min for a 5 mL column).
 - Collect the flow-through fraction for analysis.

- Washing:
 - Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
 - Monitor the absorbance at 280 nm (A280) of the wash effluent until it returns to baseline.
- Elution:
 - Elute the bound His-tagged protein with 5-10 CV of Elution Buffer.
 - Collect fractions of a defined volume (e.g., 1 mL).
 - Monitor the A280 of the collected fractions to identify the protein peak.
- Analysis:
 - Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess purity.
 - Determine the protein concentration of the pooled, purified fractions using a standard protein assay (e.g., Bradford or BCA).

Data Presentation

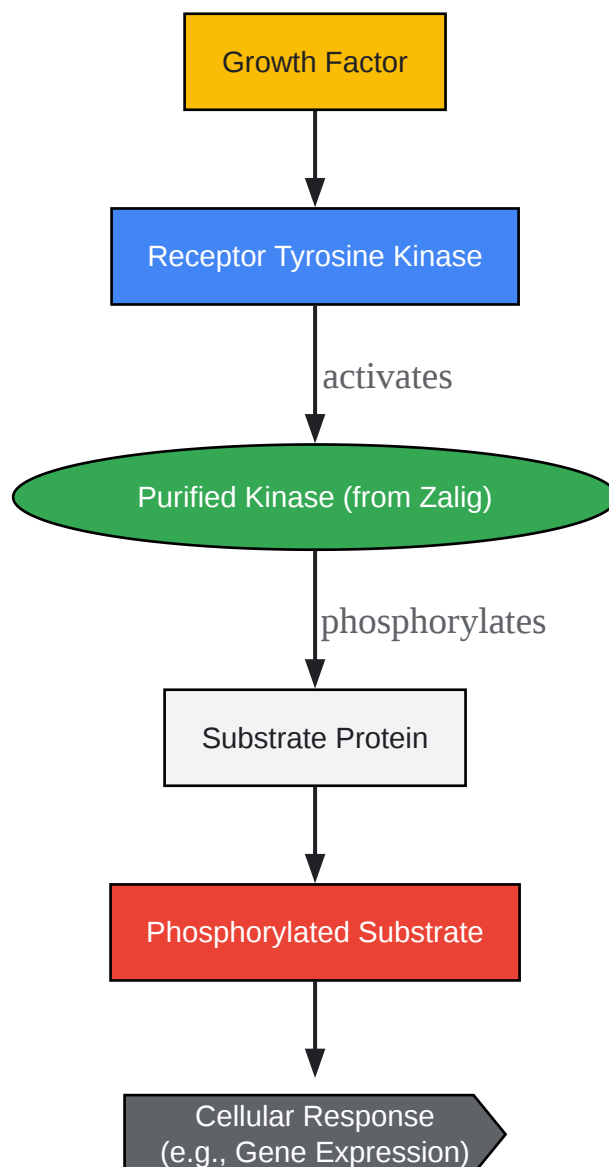
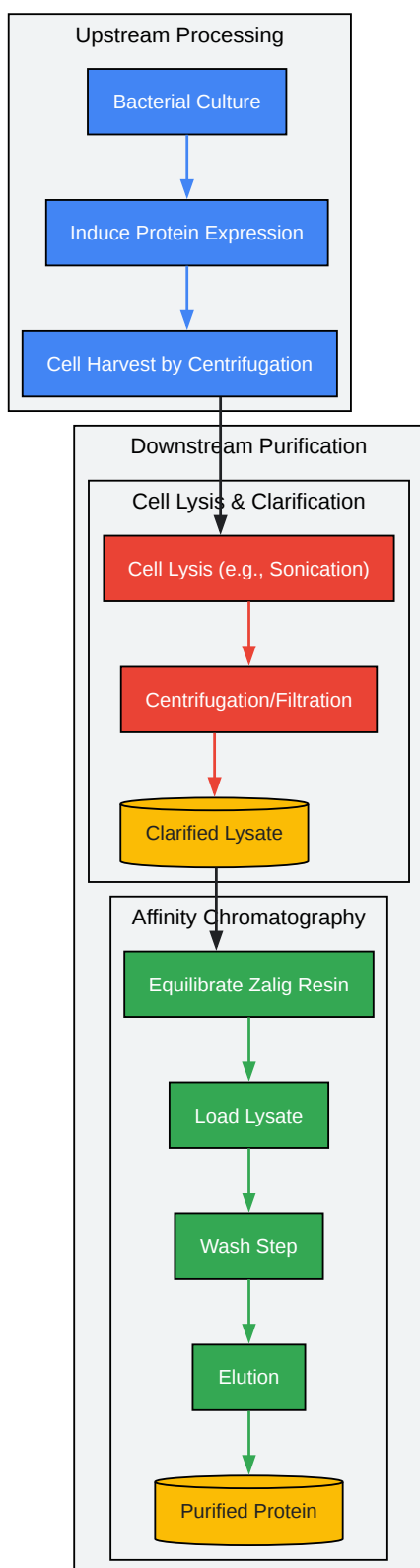
The following table summarizes the expected quantitative data from a typical purification of a His-tagged protein using the **Zalig**-NTA Resin protocol.

Purification Step	Total Protein (mg)	Target Protein (mg)	Purity (%)	Yield (%)
Clarified Lysate	250	10	4	100
Flow-through	235	0.5	<1	5
Wash	5	0.5	10	5
Elution	8	7.6	95	76

Visualizations

Experimental Workflow for Protein Purification

The following diagram illustrates the complete workflow for purifying a recombinant protein from bacterial culture using the **Zalig** Affinity Resin.



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- To cite this document: BenchChem. [Application Note: Zalg Affinity Resin for High-Purity Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10828543#zalg-for-protein-purification-techniques\]](https://www.benchchem.com/product/b10828543#zalg-for-protein-purification-techniques)

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